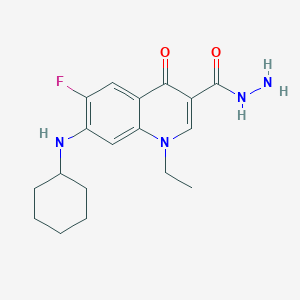

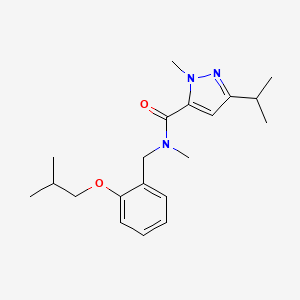

![molecular formula C17H15ClN4O2 B5514305 N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine often involves intricate reactions that yield various heterocyclic compounds. For instance, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base compounds showcases the diverse methodologies employed in creating triazole derivatives with potential antimicrobial activities (H. Bektaş et al., 2010). Furthermore, the preparation of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine by cyclisation demonstrates the complex steps involved in synthesizing triazole compounds (Ashvin D. Panchal & P. Patel, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the intricate details of their molecular geometry, which is crucial for understanding their chemical behavior. For example, studies on benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes provide insights into the structural aspects of similar compounds and their application in polymerization (Zhen-hua Liang et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving triazole and benzoxazine compounds are diverse and lead to various products with unique properties. The reaction paths for the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde highlight the complex interactions and intermediate formation leading to the final compound (Chengxi Zhang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and the synthesis route. These properties include solubility, melting point, and stability, which are crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming derivatives, are essential for understanding the applications and handling of these compounds. Studies on the synthesis and application of benzoxazine monomers and oligomers, for example, provide valuable insights into the chemical behavior of related compounds (Zdenka Brunovska et al., 1999).

Scientific Research Applications

Synthesis and Characterization

Synthesis of 1,2,4-Triazole Derivatives : A study by Bektaş et al. (2010) explores the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including Schiff base derivatives, by reacting various ester ethoxycarbonylhydrazones with primary amines. These compounds exhibit antimicrobial activities against selected microorganisms, highlighting their potential in medical and material science applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Tautomerism in Schiff Bases : The structural analysis of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibria, showcasing the compound's intriguing chemical properties. This study provides insights into the chemical behavior of related compounds, including those involving triazole rings, in different solvents and conditions (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Material Science Applications

Polybenzoxazine Precursors : Research by Trejo-Machin et al. (2017) investigates phloretic acid as an alternative to phenolation for enhancing the reactivity of molecules with benzoxazine rings, paving the way for developing new materials with thermal and thermo-mechanical properties suitable for diverse applications. This work underscores the versatility of benzoxazine derivatives in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Lanthanide Complexes with Benzoxazine-Functionalized Ligands : Liang et al. (2012) describe the synthesis of lanthanide complexes with benzoxazine-functionalized ligands, which exhibit distinct activities toward the ring-opening polymerization of cyclic esters. Such complexes could be utilized in catalysis and material synthesis, demonstrating the functional diversity of benzoxazine derivatives (Liang, Ni, Li, & Shen, 2012).

properties

IUPAC Name |

(E)-1-[5-chloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-15-6-7-17(14(10-15)11-21-22-12-19-20-13-22)24-9-8-23-16-4-2-1-3-5-16/h1-7,10-13H,8-9H2/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUQXQAFNIERRZ-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(E)-[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

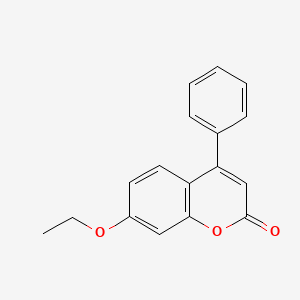

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)

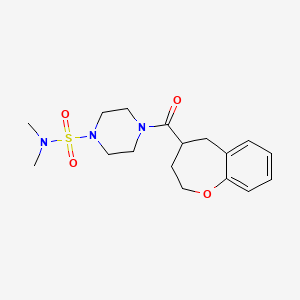

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

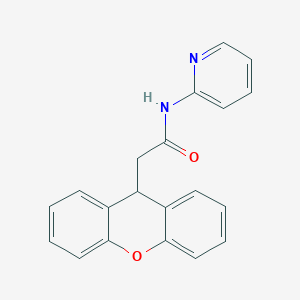

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)

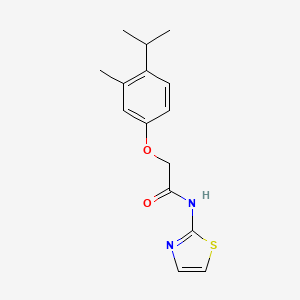

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)